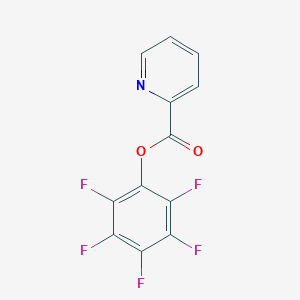

Pentafluorophenyl pyridine-2-carboxylate

概要

説明

Pentafluorophenyl pyridine-2-carboxylate (PFPPC) is a highly fluorinated compound that has been used in a variety of scientific research applications in the past decade. It is a versatile compound that can be used as a reagent, catalyst, or as a building block for various other compounds. PFPPC has been used in a variety of fields such as organic chemistry, biochemistry, and materials science.

科学的研究の応用

Deoxyfluorination of Carboxylic Acids and Amide Bond Formation : Pentafluoropyridine, a related reagent, is used in the deoxyfluorination of carboxylic acids to acyl fluorides and for one-pot amide bond formation, leading to efficient synthesis of amides (Brittain & Cobb, 2021).

Silylative Reduction of Pyridines : Tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines, which forms sp³ C-Si bonds, demonstrates the utility in synthesizing diverse azacyclic compounds (Gandhamsetty, Park, & Chang, 2015).

Synthesis of Palladium Complexes and Catalysis : Pentafluorophenyl 1′-(diphenylphosphino)ferrocene-1-carboxylate reacts with ω-aminosulfonic acids, leading to phosphinoferrocene amidosulfonates, which are significant for catalytic applications in organic synthesis (Schulz, Císařová, & Štěpnička, 2012).

Nickel-Catalyzed α-Arylation via C-F Bond Activation : The α-arylation of zinc enolates with polyfluoroarenes, including 2-(polyfluorophenyl) pyridine, via C-F bond activation, is crucial in synthesizing fluorinated α-aryl carboxylic acids and amides, relevant in drug discovery (Yu et al., 2014).

Supramolecular Structures and Luminescence : The study of pentafluorophenyl copper-pyridine complexes explores their structural features and photophysical properties, significant in materials science (Doshi et al., 2012).

Synthesis of Ketones from Carboxylic Acids : 2-(Trifluoromethylsulfonyloxy)pyridine, similar in structure, is utilized for intermolecular dehydration from benzoic acid and aromatic hydrocarbons to yield benzophenones (Keumi et al., 1988).

Catalysis in Triarylpyridines Synthesis : Pentafluorophenylammonium triflate, another related compound, acts as a catalyst in synthesizing 2,4,6-triarylpyridines, demonstrating its role in green chemistry and catalysis (Montazeri & Mahjoob, 2012).

Synthesis of Pyrrole Derivatives : 1-Pentafluorophenyl-1H-pyrrole and its derivatives are synthesized, highlighting its application in organic synthesis (Hrnčariková & Végh, 2003).

Synthesis of Novel Quinone-Fused Corroles : Gallium(III)(pyridine) complex of 5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde is used to synthesize novel quinone-fused corrole derivatives, showing potential in medicinal chemistry (Vale et al., 2007).

Study of Pentafluorophenylnitrene : The study of singlet (pentafluorophenyl)nitrene, generated from pentafluorophenyl azide, is significant in understanding its chemical and kinetic properties (Poe et al., 1992).

Safety and Hazards

作用機序

Target of Action

It’s known that the compound interacts with metal complexes containing a polar fe–mg bond .

Mode of Action

Pentafluorophenyl pyridine-2-carboxylate undergoes a reaction with a metal complex containing a polar Fe–Mg bond, leading to selective C–F bond activation . This process involves a stepwise nucleophilic aromatic substitution (SNAr) mechanism, where the bimetallic nucleophile attacks the electron-deficient aromatic ring . This is the first time the SNAr mechanism has been elucidated in detail for metal-based nucleophiles .

Biochemical Pathways

The compound’s interaction with metal complexes and its role in the snar mechanism suggest it may influence pathways involving these complexes and mechanisms .

Pharmacokinetics

Its molecular weight is 28916 , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

Its ability to activate c–f bonds via the snar mechanism suggests it may have significant effects at the molecular level .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-3-1-2-4-18-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJSLIBBYMXLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373058 | |

| Record name | Pentafluorophenyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188837-53-8 | |

| Record name | Pentafluorophenyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

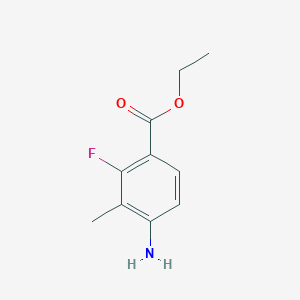

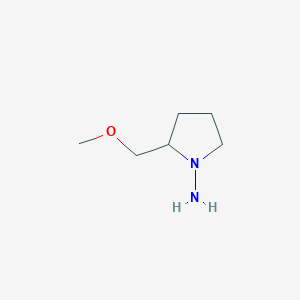

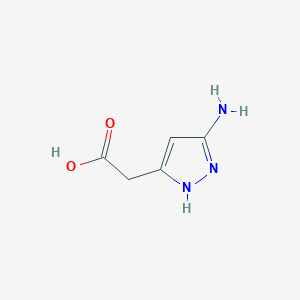

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

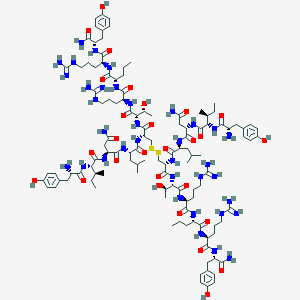

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)